molecular formula C36H29OPSi B6591151 TSPO1 CAS No. 1286708-86-8

TSPO1

Cat. No.: B6591151
CAS No.: 1286708-86-8
M. Wt: 536.7 g/mol
InChI Key: TXBFHHYSJNVGBX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

TSPO1 is synthesized through a series of chemical reactions involving triphenylsilane and diphenylphosphine oxide. The synthesis typically involves the following steps:

    Formation of the Intermediate: Triphenylsilane is reacted with a suitable halogenating agent to form a halogenated intermediate.

    Coupling Reaction: The halogenated intermediate is then coupled with diphenylphosphine oxide under specific conditions to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions

TSPO1 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: It can also undergo reduction reactions, although these are less common.

    Substitution: this compound can participate in substitution reactions where one of its functional groups is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents used include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Solvents: Reactions are often carried out in solvents like dichloromethane or toluene to facilitate the process.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of phosphine oxide derivatives .

Scientific Research Applications

TSPO1 has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

    TSPO2: Another member of the translocator protein family, primarily found in erythroid cells.

    Other Phosphine Oxides: Compounds like triphenylphosphine oxide share some chemical properties with TSPO1 but differ in their specific applications and reactivity.

Uniqueness of this compound

This compound is unique due to its high triplet energy and excellent electron injection and hole blocking properties, making it particularly valuable in the field of organic electronics. Its ability to modulate oxidative stress and interact with various molecular targets also sets it apart from other similar compounds .

Properties

IUPAC Name

(4-diphenylphosphorylphenyl)-triphenylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H29OPSi/c37-38(30-16-6-1-7-17-30,31-18-8-2-9-19-31)32-26-28-36(29-27-32)39(33-20-10-3-11-21-33,34-22-12-4-13-23-34)35-24-14-5-15-25-35/h1-29H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXBFHHYSJNVGBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=C(C=C4)P(=O)(C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H29OPSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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